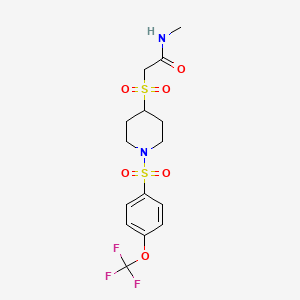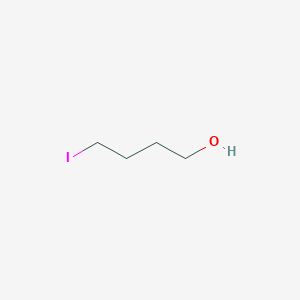
4-iodobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobutan-1-ol, also known as 4-iodo-1-butanol, is an organic compound with the molecular formula C4H9IO. It is a colorless to pale yellow liquid that is soluble in water. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known that 4-iodo-1-butanol is a chemical compound with the molecular formula c4h9io . It is often used in chemical reactions as a reagent .
Mode of Action
It is known to participate in cui-catalyzed coupling reactions . In these reactions, 4-Iodo-1-butanol interacts with its targets, leading to the formation of new chemical bonds .
Biochemical Pathways
It is known to be involved in the synthesis of butanol in cyanobacteria . In this pathway, 4-Iodo-1-butanol could potentially affect the enzymatic conversion of 2-oxoglutarate to 1-butanol .
Pharmacokinetics
It is known that the compound has a molecular weight of 200018 Da . This could potentially influence its bioavailability, as molecular weight is one of the factors that can affect a compound’s absorption and distribution in the body.
Result of Action
Given its involvement in cui-catalyzed coupling reactions , it can be inferred that 4-Iodo-1-butanol may contribute to the formation of new chemical compounds through these reactions.
Action Environment
The action, efficacy, and stability of 4-Iodo-1-butanol can be influenced by various environmental factors. For instance, the compound’s boiling point is 214.42°C , suggesting that high temperatures could potentially affect its stability. Furthermore, its Log Kow (KOWWIN v1.67 estimate) is 1.60 , indicating its potential distribution between water and octanol in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobutan-1-ol can be synthesized through several methods. One common method involves the reaction of 4-bromobutan-1-ol with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom .
Industrial Production Methods: In industrial settings, this compound is produced through similar nucleophilic substitution reactions, often using more efficient and scalable processes. The reaction conditions typically involve the use of solvents like acetone or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Iodobutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-iodobutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-iodobutane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), acetone, DMF
Major Products Formed:
Oxidation: 4-iodobutanoic acid
Reduction: 4-iodobutane
Substitution: Various iodinated derivatives
Scientific Research Applications
4-Iodobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of iodinated compounds and intermediates for pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents and diagnostic tools.
Industry: this compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Bromobutan-1-ol: Similar structure but with a bromine atom instead of iodine.
4-Chlorobutan-1-ol: Similar structure but with a chlorine atom instead of iodine.
4-Fluorobutan-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 4-Iodobutan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making this compound more reactive in certain nucleophilic substitution reactions .
Properties
IUPAC Name |
4-iodobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO/c5-3-1-2-4-6/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRICZARLROAIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3210-08-0 |
Source


|
| Record name | 4-iodobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

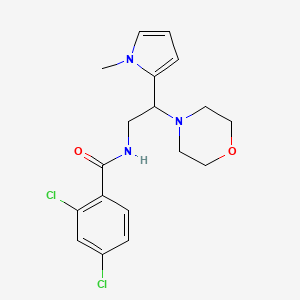
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/new.no-structure.jpg)
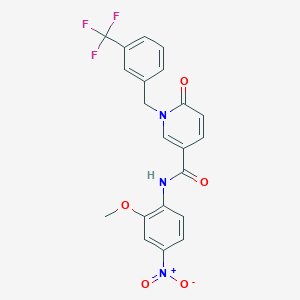
![(2,2-Difluoroethyl)[(furan-2-yl)methyl]amine](/img/structure/B2624543.png)
![N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide](/img/structure/B2624544.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2624549.png)
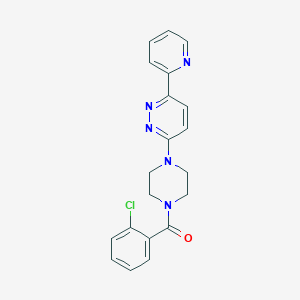
![N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2624553.png)
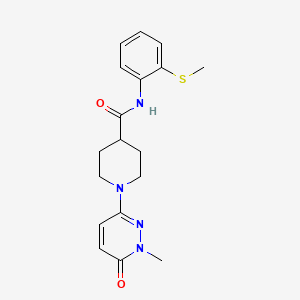
![N-(4-chloro-2-fluorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2624555.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2624557.png)
